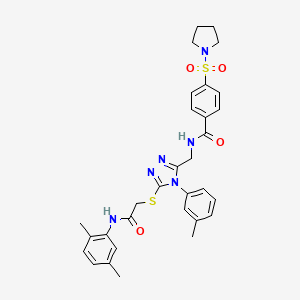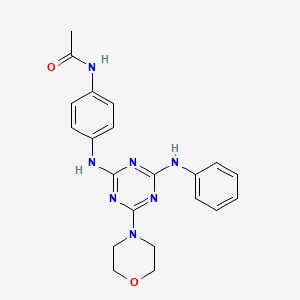
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a morpholino group, a phenylamino group, a triazinyl group, and an acetamide group . These groups are common in many medicinally important heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The morpholino group, phenylamino group, triazinyl group, and acetamide group each contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make it relatively soluble in polar solvents .科学的研究の応用
Antimicrobial Activities
A considerable volume of research has been conducted on derivatives of triazine compounds, which show promising antimicrobial properties. For instance, studies have synthesized various triazine derivatives that were evaluated for their antibacterial effectiveness against different bacterial strains, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. These compounds demonstrated significant activity, highlighting the potential of N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide derivatives in developing new antibacterial agents (Abdulrahman S. Alharbi, N. A. Alshammari, 2019).
Antifungal Properties
The triazine scaffold has also been explored for its antifungal properties. Certain derivatives have been identified to exhibit fungicidal effects against Candida species, including Candida albicans, along with activity against other fungi such as Aspergillus species. These findings suggest the utility of these compounds in the development of broad-spectrum antifungal agents, with modifications enhancing their plasma stability and retaining in vitro activity (D. Bardiot, K. Thevissen, K. De Brucker, et al., 2015).
Anticancer Activity
Research into the anticancer potential of triazine derivatives has uncovered compounds with notable efficacy against cancer cell lines. For example, certain 4-aryl-6-cycloamino-1,3,5-triazin-2-amines exhibited potent antileukemic activity, demonstrating the versatility of the triazine core in the design of anticancer therapeutics. These studies contribute to the ongoing exploration of novel chemotherapeutic agents with specific molecular targeting capabilities (A. Dolzhenko, Muhammad Syafiq Bin Shahari, Ahmad Junaid, et al., 2021).
Fluorescent Brightening Agents
Apart from biomedical applications, triazine derivatives have been synthesized for use as fluorescent brightening agents on various textiles. This application demonstrates the chemical versatility and utility of triazine compounds beyond pharmaceuticals, highlighting their importance in industrial applications as well (B. Modi, 1993).
作用機序
Target of Action
The primary target of N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide is the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Mode of Action
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide acts as a potent and selective ATP-competitive inhibitor of mTOR . It binds to the ATP-binding cleft of mTOR, thereby preventing the phosphorylation and activation of its downstream targets .
Biochemical Pathways
The inhibition of mTOR by N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide affects several biochemical pathways. It leads to the downregulation of the PI3K/Akt/mTOR pathway, which is often upregulated in many types of cancer . This results in the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability .
Result of Action
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide has shown significant anti-tumor proliferation activity against various cancer cell lines . It inhibits the clonal formation and migration of cancer cells, induces cell cycle arrest in the G0/G1 phase, and promotes apoptosis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-15(29)22-17-7-9-18(10-8-17)24-20-25-19(23-16-5-3-2-4-6-16)26-21(27-20)28-11-13-30-14-12-28/h2-10H,11-14H2,1H3,(H,22,29)(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJBVZSUOVKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



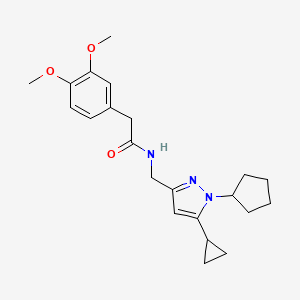
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2638198.png)
![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)
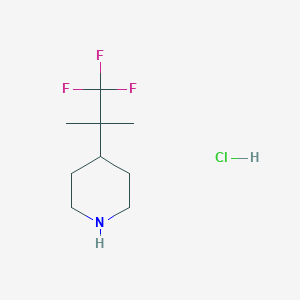
![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2638203.png)
![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)
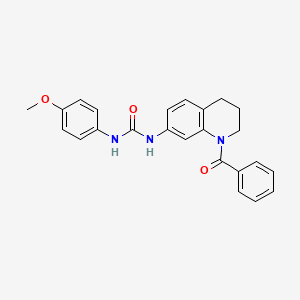
![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)
![3-[2-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2638210.png)
![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)
![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)
